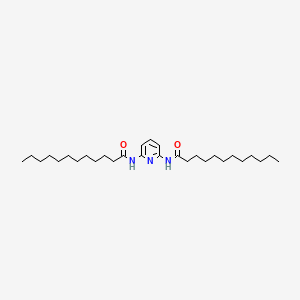![molecular formula C16H28O5S B12559761 Methyl 14-[(methanesulfonyl)oxy]tetradec-12-ynoate CAS No. 143024-29-7](/img/structure/B12559761.png)
Methyl 14-[(methanesulfonyl)oxy]tetradec-12-ynoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 14-[(methanesulfonyl)oxy]tetradec-12-ynoate: is an organic compound with the molecular formula C16H28O5S It is a methyl ester derivative of tetradecynoic acid, featuring a methanesulfonyl group attached to the 14th carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 14-[(methanesulfonyl)oxy]tetradec-12-ynoate typically involves the esterification of 12-tetradecynoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The methanesulfonyl group is introduced via the reaction of the resulting ester with methanesulfonyl chloride in the presence of a base like pyridine .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Methyl 14-[(methanesulfonyl)oxy]tetradec-12-ynoate undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonyl group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The alkyne group can be reduced to an alkene or alkane using hydrogenation catalysts.
Oxidation Reactions: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Substitution: Products include sulfonamides or sulfonates.
Reduction: Products include alkenes or alkanes.
Oxidation: Products include alcohols, ketones, or carboxylic acids.
Scientific Research Applications
Chemistry: Methyl 14-[(methanesulfonyl)oxy]tetradec-12-ynoate is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: In biological research, this compound is studied for its potential as a biochemical probe to investigate cellular processes involving sulfonate esters.
Medicine: The compound’s derivatives are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: In industrial applications, it is used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 14-[(methanesulfonyl)oxy]tetradec-12-ynoate involves the cleavage of the methanesulfonyl group, which can react with nucleophiles in the cellular environment. This reaction can modify proteins and other biomolecules, affecting their function and activity . The compound’s alkyne group can also participate in click chemistry reactions, facilitating the labeling and tracking of biomolecules.
Comparison with Similar Compounds
Methyl 12-methyltetradecanoate: A methyl ester of a similar fatty acid but without the alkyne and methanesulfonyl groups.
Methyl 14-hydroxytetradec-12-ynoate: Similar structure but with a hydroxyl group instead of a methanesulfonyl group.
Uniqueness: Methyl 14-[(methanesulfonyl)oxy]tetradec-12-ynoate is unique due to the presence of both an alkyne and a methanesulfonyl group, which confer distinct reactivity and potential applications in various fields. The combination of these functional groups allows for versatile chemical modifications and interactions, making it a valuable compound in research and industrial applications.
Properties
CAS No. |
143024-29-7 |
|---|---|
Molecular Formula |
C16H28O5S |
Molecular Weight |
332.5 g/mol |
IUPAC Name |
methyl 14-methylsulfonyloxytetradec-12-ynoate |
InChI |
InChI=1S/C16H28O5S/c1-20-16(17)14-12-10-8-6-4-3-5-7-9-11-13-15-21-22(2,18)19/h3-10,12,14-15H2,1-2H3 |
InChI Key |
UTKMTDGHXLDGLI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCCCCCCC#CCOS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Fluorobenzo[f]quinoline](/img/structure/B12559696.png)




![2-dodecyl-6-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenol](/img/structure/B12559732.png)
![4-[(E)-(4-Ethoxyphenyl)diazenyl]-N-(2-sulfanylethyl)benzamide](/img/structure/B12559742.png)
![1-[3-(4-Methylpiperazin-1-yl)propyl]tetrahydropyrimidin-2(1H)-one](/img/structure/B12559744.png)





